molecular formula C10H18O3Si B12678569 Bicyclo(2.2.1)hept-2-ene, 5-(trimethoxysilyl)- CAS No. 7538-46-7

Bicyclo(2.2.1)hept-2-ene, 5-(trimethoxysilyl)-

Cat. No.: B12678569
CAS No.: 7538-46-7
M. Wt: 214.33 g/mol
InChI Key: DZWAQOSWSCOXEW-UHFFFAOYSA-N
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Description

Bicyclo(2.2.1)hept-2-ene, 5-(trimethoxysilyl)- is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields, including materials science and organic synthesis. The compound’s structure consists of a bicycloheptene core with a trimethoxysilyl group attached, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo(2.2.1)hept-2-ene, 5-(trimethoxysilyl)- typically involves the reaction of norbornene with trimethoxysilane. The reaction is usually catalyzed by transition metals such as platinum or palladium. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of Bicyclo(2.2.1)hept-2-ene, 5-(trimethoxysilyl)- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Bicyclo(2.2.1)hept-2-ene, 5-(trimethoxysilyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into different hydrogenated forms.

    Substitution: The trimethoxysilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include epoxides, hydrogenated derivatives, and various substituted bicycloheptene compounds. These products have diverse applications in organic synthesis and materials science.

Scientific Research Applications

Bicyclo(2.2.1)hept-2-ene, 5-(trimethoxysilyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: The compound is used in the development of bioactive molecules and as a precursor for drug synthesis.

    Industry: The compound is used in the production of advanced materials, including coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Bicyclo(2.2.1)hept-2-ene, 5-(trimethoxysilyl)- involves its ability to undergo various chemical reactions due to its unique structure. The trimethoxysilyl group can participate in hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These reactions are crucial in the development of materials with enhanced mechanical and chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo(2.2.1)hept-2-ene: A simpler analog without the trimethoxysilyl group.

    Bicyclo(2.2.1)hept-5-ene-2-carboxaldehyde: Contains an aldehyde group instead of the trimethoxysilyl group.

    (Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane: Similar structure with triethoxysilyl group instead of trimethoxysilyl.

Uniqueness

Bicyclo(2.2.1)hept-2-ene, 5-(trimethoxysilyl)- is unique due to the presence of the trimethoxysilyl group, which imparts distinct reactivity and properties. This group allows for the formation of siloxane bonds, making the compound valuable in materials science and industrial applications.

Properties

CAS No.

7538-46-7

Molecular Formula

C10H18O3Si

Molecular Weight

214.33 g/mol

IUPAC Name

2-bicyclo[2.2.1]hept-5-enyl(trimethoxy)silane

InChI

InChI=1S/C10H18O3Si/c1-11-14(12-2,13-3)10-7-8-4-5-9(10)6-8/h4-5,8-10H,6-7H2,1-3H3

InChI Key

DZWAQOSWSCOXEW-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C1CC2CC1C=C2)(OC)OC

Origin of Product

United States

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